![molecular formula C17H21N3O3S B2537400 N'-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide CAS No. 1351614-52-2](/img/structure/B2537400.png)
N'-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of oxalamide, which is an organic compound containing the functional group CONHCONH2. It has a phenyl ring attached to one of the nitrogen atoms and a thiophene ring attached to the other nitrogen atom through a propyl chain. The phenyl ring has a dimethylamino substituent, and the propyl chain has a hydroxy substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of conjugation between the phenyl ring, the amide group, and the thiophene ring. This conjugation could have significant effects on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
This compound is involved in the synthesis and characterization of novel chemical entities, demonstrating its utility in creating structurally diverse libraries of compounds. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, serves as a starting material in various alkylation and ring closure reactions to generate a wide array of compounds, highlighting the compound's role in the generation of structurally diverse chemical libraries (Roman, 2013).
Biological Activities and Potential Applications
The compound has been studied for its potential biological activities. For example, novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives were synthesized to examine their anti-diabetic and anti-inflammatory activities. This research sheds light on the compound's potential therapeutic applications, demonstrating significant reduction in blood glucose levels and inflammation in experimental animals (Gopi & Dhanaraju, 2018).
Nonlinear Optical Properties
The compound also shows promise in the field of optical materials. A specific derivative exhibited nonlinear optical absorption properties, indicating potential applications in optical devices such as limiters. This suggests the compound's role in developing materials for photonic and optoelectronic devices, showcasing its versatility beyond biological applications (Rahulan et al., 2014).
Heterocyclic Chemistry
In heterocyclic chemistry, derivatives of the compound serve as precursors for the synthesis of various heterocyclic compounds, underlining its importance in the development of novel heterocyclic entities with potential pharmacological activities. This aspect is crucial for drug discovery and development, highlighting the compound's contribution to the advancement of medicinal chemistry (Kvitko & Sokolova, 1972).
Mécanisme D'action
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information.
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promising properties, future research could involve optimizing its synthesis, studying its mechanism of action in more detail, or investigating its potential applications .
Propriétés
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(23,14-5-4-10-24-14)11-18-15(21)16(22)19-12-6-8-13(9-7-12)20(2)3/h4-10,23H,11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKHYBWAZOJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
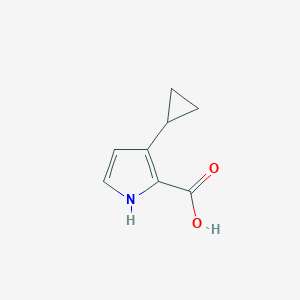
![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)
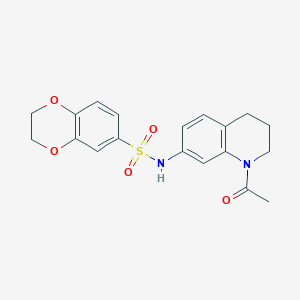
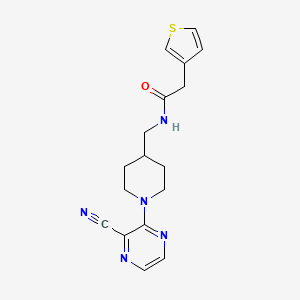
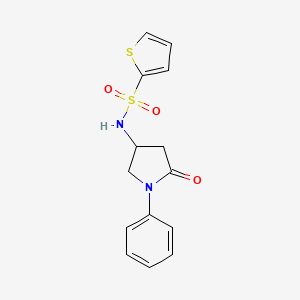
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2537328.png)
![2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2537332.png)
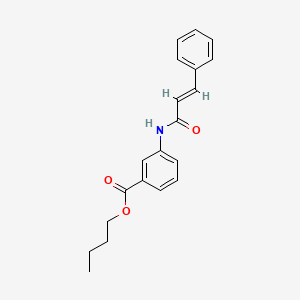
![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2537334.png)
![N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B2537337.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)
![[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2537340.png)
